{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene
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Overview
Description
{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene is an organic compound characterized by a unique structure that includes a benzene ring attached to a sulfanyl group, which is further connected to a 2,2,6,6-tetramethylcyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene typically involves the reaction of 2,2,6,6-tetramethylcyclohexylmethyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2,2,6,6-Tetramethylcyclohexylmethyl chloride+ThiophenolNaOH, Reflux[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanylbenzene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-4,6-dinitrophenol compound with 3-(1-methyl-2-phenoxyethoxy)propylamine .
- Tetraaryl-azadipyrromethene ligand and its zinc (II) complex .
Uniqueness
{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene is unique due to its specific structural features, such as the presence of the 2,2,6,6-tetramethylcyclohexylmethyl group, which imparts steric hindrance and influences its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
852988-98-8 |
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Molecular Formula |
C17H26S |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylcyclohexyl)methylsulfanylbenzene |
InChI |
InChI=1S/C17H26S/c1-16(2)11-8-12-17(3,4)15(16)13-18-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3 |
InChI Key |
OGZBVBFBOIGITR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1CSC2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
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